N-(4-methoxybenzyl)-2,2-diphenylacetamide
Description
Overview of Diarylacetamide Scaffold Significance in Chemical Sciences
The diarylacetamide scaffold, particularly the 2,2-diphenylacetamide (B1584570) moiety, is a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them fertile ground for drug discovery. Derivatives of 2,2-diphenylacetamide have been synthesized and investigated for a wide range of biological activities. nih.gov
Research has demonstrated that compounds built upon the acetamide (B32628) framework exhibit a variety of pharmacological effects, including anticonvulsant, analgesic, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netnih.govnih.gov For example, various N-substituted phenylacetamide derivatives have shown potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) seizure test. nih.govnih.govresearchgate.net The versatility of this scaffold lies in its structural capacity to be readily modified, allowing chemists to fine-tune its properties to achieve desired biological effects. researchgate.net The synthesis of novel derivatives often involves the chloroacetylation of a parent amine followed by further reactions to introduce diverse functional groups. nih.govnih.gov This synthetic accessibility makes the diarylacetamide scaffold an attractive starting point for developing new therapeutic agents. nih.gov
| Biological Activity of Acetamide Derivatives | Examples of Scaffolds/Derivatives | References |
| Anticonvulsant | (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides, Phthalimide acetamides | nih.govnih.govmdpi.comfarmaceut.orgsemanticscholar.org |
| Analgesic/Anti-inflammatory | Heterocyclic Phenylacetic Acid Amides | researchgate.net |
| Antimicrobial/Antifungal | 2-Hydrazinyl-N,N-diphenylacetamide Derivatives | nih.govnih.gov |
| Antiviral/Anticancer | Thiazole Derivatives | nih.gov |
| CXCR7 Modulation | N-linked Pyrrolidine Diphenylacetamides | nih.gov |
Role of N-Substitution and Methoxybenzyl Moiety in Modulating Molecular Properties
The N-(4-methoxybenzyl) group is of particular interest for several reasons:
Electronic Effects : The methoxy (B1213986) group (-OCH₃) is an electron-donating group. Its presence on the phenyl ring, especially at the para-position (position 4), can influence the electron density of the entire molecule. This can affect binding affinities to biological targets.
Receptor Interactions : The addition of an N-benzyl moiety to certain classes of compounds has been shown to significantly increase their affinity for specific receptors, such as serotonin (B10506) receptors. researchgate.netresearchgate.net The methoxybenzyl group, in particular, can lead to favorable interactions within receptor binding pockets.
Pharmacokinetics : The position of a methoxy group on a molecule can have a significant effect on its biological properties and how it is distributed and cleared from the body. nih.gov Studies on related structures have shown that the presence and position of methoxy groups can influence a compound's metabolic stability and organ uptake. nih.govmdpi.com
In the context of anticonvulsant research, studies on functionally similar molecules have shown that N-benzyl substitution is a key feature for activity. Specifically, derivatives with a substitution at the 4-position of the benzyl (B1604629) ring, such as a methoxy group, have been found to exhibit high potency.
Rationale for Academic Investigation of N-(4-methoxybenzyl)-2,2-diphenylacetamide
The academic pursuit of this compound is driven by a logical, structure-based design hypothesis. The rationale stems from the convergence of the known therapeutic potential of the diarylacetamide core and the advantageous properties conferred by the N-(4-methoxybenzyl) substituent.
The primary motivations for its investigation include:
Discovery of Novel Bioactive Agents : The combination of the proven diarylacetamide scaffold with the promising N-(4-methoxybenzyl) group presents a clear opportunity to discover new compounds with valuable pharmacological activities. nih.gov
Potential for Anticonvulsant Activity : Given that numerous acetamide derivatives show anticonvulsant effects and that the 4-methoxybenzyl group is associated with high potency in related anticonvulsant compounds, there is a strong rationale to investigate this specific molecule for its potential as a new antiepileptic agent. nih.govmdpi.com Research has indicated that some acetamides may exert their effects by interacting with voltage-gated calcium channels, a mechanism central to many existing anticonvulsant drugs. nih.gov
Exploring Structure-Activity Relationships (SAR) : Synthesizing and testing this compound contributes to a broader understanding of how specific structural modifications impact biological function. By systematically studying derivatives, researchers can build predictive models for designing more effective and safer drugs. mdpi.com
Scope and Objectives of Research on this compound
The research program for a novel compound like this compound is typically systematic and multi-faceted. The primary objectives are to fully characterize the molecule and to explore its potential applications, particularly in medicinal chemistry.
The key research objectives include:
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-20-14-12-17(13-15-20)16-23-22(24)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDQDPPMVSPTIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387010 | |
| Record name | N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5946-20-3 | |
| Record name | N-[(4-methoxyphenyl)methyl]-2,2-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methoxybenzyl 2,2 Diphenylacetamide and Its Analogues
Classical Amidation and Condensation Approaches for N-(4-methoxybenzyl)-2,2-diphenylacetamide Synthesis
Classical methods for the synthesis of this compound rely on the activation of the carboxylic acid component, diphenylacetic acid, or its direct condensation with 4-methoxybenzylamine (B45378).
One of the most common strategies involves the conversion of diphenylacetic acid into a more reactive acyl halide, typically diphenylacetyl chloride. This is often achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diphenylacetyl chloride is then reacted with 4-methoxybenzylamine, usually in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield the desired amide.
Another widely used classical approach is the direct coupling of diphenylacetic acid and 4-methoxybenzylamine using a stoichiometric amount of a coupling agent. These reagents activate the carboxylic acid in situ to facilitate the nucleophilic attack by the amine. Common coupling agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used in combination with an additive like 4-dimethylaminopyridine (B28879) (DMAP) to enhance the reaction rate and yield. nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). While effective, these methods generate stoichiometric byproducts (e.g., dicyclohexylurea from DCC) that must be removed from the reaction mixture.
| Coupling Agent/Method | Description | Typical Byproduct |
| Acid Chloride Formation | Two-step process: activation of carboxylic acid with SOCl₂ or (COCl)₂, followed by reaction with amine. | HCl (neutralized by base) |
| DCC/DMAP | Direct coupling of carboxylic acid and amine using N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. nih.gov | Dicyclohexylurea (DCU) |
| EDC/HOBt | Coupling with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) and hydroxybenzotriazole. The resulting activated ester is water-soluble, simplifying purification. | Water-soluble urea (B33335) derivative |
| HATU/DIPEA | Coupling using a highly efficient uronium-based reagent with a non-nucleophilic base. | Tetramethylurea |
This table provides a summary of common classical amidation reagents and methods applicable to the synthesis of this compound.
Advanced Catalytic Methods for Amide Bond Formation Relevant to this compound
To overcome the limitations of classical methods, particularly their poor atom economy and the generation of significant waste, advanced catalytic approaches for amide bond formation have been developed. These methods are highly relevant for the sustainable synthesis of this compound.
Boron-based catalysts, such as boric acid and various boronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. researchgate.net These reactions typically proceed at elevated temperatures with the removal of water, often via azeotropic distillation, to drive the equilibrium towards product formation. google.com The proposed mechanism involves the formation of a borate (B1201080) ester intermediate which activates the carboxylic acid for nucleophilic attack by the amine. google.com
Transition metal catalysts have also been employed for amide synthesis. Ruthenium-based catalysts can facilitate the dehydrogenative coupling of alcohols and amines to form amides, releasing hydrogen gas as the only byproduct. scientificlabs.co.uk While not a direct route from a carboxylic acid, this method could be applied by first reducing diphenylacetic acid to the corresponding alcohol. Other metal-catalyzed approaches include the oxidative coupling of aldehydes and amines. nih.gov
| Catalyst Type | Example Catalyst | Reactants | Key Features |
| Boron-based | Boric Acid (H₃BO₃) | Carboxylic Acid + Amine | Inexpensive, low toxicity, environmentally benign. researchgate.net |
| Boron-based | Phenylboronic Acid | Carboxylic Acid + Amine | Generally requires azeotropic water removal. scientificlabs.co.uk |
| Group IV Metals | Ti(OiPr)₄, Zr(OtBu)₄ | Carboxylic Acid + Amine | Effective catalysts for direct amidation. |
| Ruthenium | Ru-based pincer complexes | Alcohol + Amine | Dehydrogenative coupling with H₂ as the only byproduct. scientificlabs.co.uk |
This table summarizes various advanced catalytic systems relevant for the synthesis of this compound.
Chemo- and Regioselective Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound often requires chemo- and regioselective control. Chemoselectivity is crucial when a molecule contains multiple reactive functional groups, while regioselectivity is important when a reaction can occur at different positions on a molecule.
For instance, in the synthesis of a derivative that contains an additional, more reactive primary amine elsewhere in the molecule, a chemoselective amidation protocol would be necessary to form the desired diphenylacetamide without affecting the other amine. Strategies to achieve this include the use of hindered coupling reagents or temporarily protecting the more reactive amine. rsc.org Some catalytic systems, like boric acid catalysis, have shown chemoselectivity for primary amines over secondary amines. researchgate.net
Regioselectivity would be key in reactions modifying the aromatic rings of this compound. For example, electrophilic aromatic substitution (e.g., nitration, halogenation) on the 4-methoxybenzyl ring would be directed by the activating methoxy (B1213986) group and the deactivating (but ortho, para-directing) benzylamide substituent. Precise control of reaction conditions would be needed to obtain the desired regioisomer. Similarly, functionalization of the diphenyl groups would require careful consideration of the directing effects of the existing substituents.
Multicomponent Reactions (MCRs) in the Synthesis of Related Diphenylacetamide Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a powerful and efficient strategy for generating molecular diversity. nih.govsigmaaldrich.com The Ugi four-component reaction (Ugi-4CR) is particularly relevant for synthesizing structures related to this compound. mdpi.com
The classical Ugi reaction involves an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. mdpi.com By using 4-methoxybenzylamine as the amine component and diphenylacetic acid as the carboxylic acid component, a library of this compound analogues can be rapidly synthesized by varying the carbonyl and isocyanide inputs. The resulting products would have the core diphenylacetamide structure with additional diversity elements derived from the other two components. This approach is highly valued in medicinal chemistry for the rapid generation of compound libraries for screening. nih.govmdpi.com
| Component 1 (Amine) | Component 2 (Acid) | Component 3 (Carbonyl) | Component 4 (Isocyanide) | Resulting Scaffold |
| 4-Methoxybenzylamine | Diphenylacetic Acid | Formaldehyde | tert-Butyl isocyanide | N-(4-methoxybenzyl)-N-(tert-butylcarbamoylmethyl)-2,2-diphenylacetamide |
| 4-Methoxybenzylamine | Diphenylacetic Acid | Benzaldehyde | Cyclohexyl isocyanide | N-(cyclohexylcarbamoyl(phenyl)methyl)-N-(4-methoxybenzyl)-2,2-diphenylacetamide |
| 4-Methoxybenzylamine | Diphenylacetic Acid | Acetone | Benzyl (B1604629) isocyanide | N-(1-(benzylcarbamoyl)-1-methylethyl)-N-(4-methoxybenzyl)-2,2-diphenylacetamide |
This table illustrates the potential for diversity-oriented synthesis of diphenylacetamide derivatives using the Ugi four-component reaction.
Total Synthesis and Semisynthesis of this compound and its Precursors
The total synthesis of this compound is contingent on the efficient preparation of its key precursors: diphenylacetic acid and 4-methoxybenzylamine.
Synthesis of Diphenylacetic Acid: Diphenylacetic acid can be synthesized through several routes. A classical laboratory method involves the reduction of benzilic acid with hydriodic acid and red phosphorus. orgsyn.orgprepchem.com Another approach is the Friedel-Crafts-type reaction of benzene (B151609) with glyoxylic acid, catalyzed by a strong acid like trifluoromethanesulfonic acid or chlorsulfonic acid. chemicalbook.comgoogle.com
Synthesis of 4-Methoxybenzylamine: 4-Methoxybenzylamine can be prepared via the reductive amination of p-anisaldehyde (4-methoxybenzaldehyde). chemicalbook.com This involves reacting the aldehyde with ammonia (B1221849) in the presence of a reducing agent, such as hydrogen gas over a palladium catalyst. chemicalbook.com Alternatively, it can be synthesized by the reduction of 4-methoxybenzonitrile. chemicalbook.com Demethylation of 4-methoxybenzylamine using hydrobromic acid can yield 4-hydroxybenzylamine. google.com
Once the precursors are obtained, the final amide formation step can be carried out using the classical or catalytic methods described in sections 2.1 and 2.2 to complete the total synthesis of this compound.
| Precursor | Starting Material(s) | Reagent(s) | Reference |
| Diphenylacetic Acid | Benzilic Acid | HI, Red Phosphorus | orgsyn.orgprepchem.com |
| Diphenylacetic Acid | Benzene, Glyoxylic Acid | H₂SO₄ or other strong acid catalyst | chemicalbook.comgoogle.com |
| 4-Methoxybenzylamine | p-Anisaldehyde, Ammonia | H₂, Pd/C | chemicalbook.com |
| 4-Methoxybenzylamine | 4-Methoxybenzonitrile | H₃N·BH₃, THF | chemicalbook.com |
This table outlines common synthetic routes for the key precursors of this compound.
Chemical Reactivity and Transformations of N 4 Methoxybenzyl 2,2 Diphenylacetamide
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
The N-(4-methoxybenzyl)-2,2-diphenylacetamide molecule contains three aromatic rings, each with distinct reactivity towards substitution reactions.
The 4-Methoxybenzyl Ring: The benzene (B151609) ring of the 4-methoxybenzyl group is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effect of the methoxy (B1213986) group via resonance. This effect directs incoming electrophiles primarily to the ortho positions (C2 and C6) relative to the methoxy group. The benzylic methylene (B1212753) group is also slightly activating.
The Diphenyl Rings: The two phenyl rings attached to the α-carbon of the acetamide (B32628) moiety are electronically neutral and significantly less reactive towards electrophilic substitution compared to the methoxy-activated ring. Substitution on these rings would require more forcing conditions.
Nucleophilic Substitution: Direct nucleophilic substitution on the unsubstituted aromatic rings is generally unfavorable. However, the methoxy group itself can potentially be substituted under specific conditions, offering a pathway for further functionalization. evitachem.com
The position of substituents on the benzyl (B1604629) ring is known to significantly influence the biological and physicochemical properties of related molecules. In studies of N-benzyl tryptamines and N-benzylphenethylamines, substitution at the ortho or meta position of the benzyl ring often enhances receptor affinity, whereas para-substitution can reduce it. acs.orgnih.gov This highlights the sensitivity of molecular interactions to the electronic and steric environment of the benzyl moiety. Furthermore, the p-methoxybenzyl (PMB) group is a well-established protecting group in organic synthesis, and its reactivity, particularly its cleavage under acidic or oxidative conditions, underscores the lability of the benzylic position, which is often facilitated by the electron-donating methoxy group. clockss.org
Reactions Involving the Amide Functional Group of this compound
The secondary amide functional group is a cornerstone of the molecule's structure and exhibits characteristic reactivity, primarily hydrolysis and reduction.
Amide Hydrolysis: Like other amides, this compound can undergo hydrolysis to break the amide C-N bond. evitachem.com This reaction can be catalyzed by either acid or base and typically requires heat. libretexts.org
Acid-catalyzed hydrolysis: In the presence of a strong acid (e.g., HCl) and water, the amide is cleaved to form 2,2-diphenylacetic acid and the corresponding amine salt, 4-methoxybenzylammonium chloride. libretexts.orglibretexts.org
Base-catalyzed hydrolysis: Heating with a strong base (e.g., NaOH) yields the salt of the carboxylic acid, sodium 2,2-diphenylacetate, and the free amine, 4-methoxybenzylamine (B45378). libretexts.org
While vigorous conditions are often necessary, milder protocols for the hydrolysis of secondary and tertiary amides have been developed, such as using sodium hydroxide (B78521) in a mixed solvent system of methanol (B129727) and dichloromethane (B109758) at room temperature. researchgate.net The complete hydrolysis of sterically hindered amides can be challenging and may require high temperatures (e.g., 400-500°F) to proceed to completion in a reasonable timeframe. google.com
Amide Reduction: The carbonyl group of the amide can be completely reduced to a methylene group using powerful reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. libretexts.org This reaction converts the secondary amide into a secondary amine.
| Reaction | Reagents | Products | Reference |
| Acid Hydrolysis | H₃O⁺, Δ | 2,2-Diphenylacetic acid + 4-Methoxybenzylamine | evitachem.comlibretexts.orglibretexts.org |
| Base Hydrolysis | 1. NaOH, Δ 2. H₃O⁺ | 2,2-Diphenylacetic acid + 4-Methoxybenzylamine | libretexts.orgresearchgate.net |
| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | N-(4-methoxybenzyl)-2,2-diphenylethanamine | libretexts.org |
Regioselective Functionalization and Derivatization Strategies
The distinct reactive sites within this compound allow for various regioselective modifications.
Functionalization of the N-Benzyl Group: The N-(4-methoxybenzyl) group, often used as a protecting group (PMB group) in synthesis, can be selectively cleaved. This deprotection can be achieved under various conditions, including oxidative methods with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or through treatment with strong acids like trifluoroacetic acid (TFA). clockss.orgacs.orgnih.gov This reactivity provides a handle to modify the nitrogen atom or to remove the benzyl group entirely, replacing it with other functionalities.
Functionalization of the Aromatic Rings: As noted in section 3.1, the inherent difference in reactivity between the methoxy-activated benzyl ring and the diphenyl rings allows for regioselective electrophilic substitution, primarily targeting the positions ortho to the methoxy group.
Derivatization via the Amide Nitrogen: Reagents such as p-methoxybenzyl N-acetylcarbamate potassium salt have been developed as versatile tools for creating N-acetamide and p-methoxybenzyl-protected amines, showcasing synthetic strategies that could be applied to build or modify structures similar to the target compound. nih.gov
Investigating Rearrangement Mechanisms in this compound Systems
While specific rearrangement reactions for this compound are not extensively documented, related structures suggest potential pathways.
Acid-Catalyzed Rearrangement: In a study involving 9-p-methoxybenzylcarbazole, treatment with trifluoroacetic acid (TFA) led not only to debenzylation but also to a rearranged product, 3-p-methoxybenzylcarbazole. clockss.org This suggests that under strong acid conditions, the N-benzyl group could potentially migrate from the nitrogen atom to an aromatic ring (a Fries-type rearrangement).
Photochemical Rearrangement: The Photo-Fries rearrangement is a well-known photochemical reaction for aryl amides and esters. In related acetanilides, UV irradiation causes homolytic cleavage of the amide C-N bond, creating a radical pair which can then recombine to form ortho- and para-amino ketones. rsc.org Although this compound is an N-alkyl amide rather than an N-aryl amide, the potential for photochemical cleavage of the N-benzyl bond could lead to radical-mediated rearrangement or decomposition pathways.
Biotransformations of this compound in Model Systems
The metabolic fate of this compound can be predicted by examining the biotransformations of structurally similar compounds. The primary metabolic pathways are expected to involve O-demethylation, N-debenzylation, and amide hydrolysis.
Metabolism of the Diphenylacetamide Core: Studies on the herbicide Diphenamid (N,N-dimethyl-2,2-diphenylacetamide) have shown that soil fungi metabolize it through N-demethylation, ultimately yielding 2,2-diphenylacetamide (B1584570). nih.gov This indicates that the 2,2-diphenylacetamide core structure is relatively stable, with metabolic modifications occurring at the amide nitrogen substituent.
Metabolism of the Methoxybenzyl Moiety: The p-methoxybenzyl group is susceptible to two major metabolic attacks.
O-Demethylation: The methoxy group is a common site for metabolism by cytochrome P450 enzymes (CYP450), leading to the formation of a phenolic metabolite, N-(4-hydroxybenzyl)-2,2-diphenylacetamide.
N-Debenzylation: The cleavage of the bond between the nitrogen and the benzylic carbon is a common metabolic route for N-benzyl amines. rsc.orgacs.org This pathway would yield 2,2-diphenylacetamide and 4-methoxybenzaldehyde, which would likely be further oxidized to 4-methoxybenzoic acid.
Amide Hydrolysis: As a metabolic reaction, amide hydrolysis is also a plausible pathway, catalyzed by enzymes such as carboxylesterases (CES) or aldehyde oxidase (AO), which has been shown to mediate amide cleavage in some xenobiotics. nih.gov This would break the molecule into 2,2-diphenylacetic acid and 4-methoxybenzylamine.
| Metabolic Pathway | Key Enzymes (Predicted) | Primary Metabolite(s) | Reference |
| O-Demethylation | Cytochrome P450 | N-(4-hydroxybenzyl)-2,2-diphenylacetamide | - |
| N-Debenzylation | Cytochrome P450 | 2,2-Diphenylacetamide + 4-Methoxybenzaldehyde | rsc.orgacs.org |
| Amide Hydrolysis | Carboxylesterases, Aldehyde Oxidase | 2,2-Diphenylacetic acid + 4-Methoxybenzylamine | nih.gov |
Structural Elucidation and Spectroscopic Characterization of N 4 Methoxybenzyl 2,2 Diphenylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, DEPT, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping its carbon-hydrogen framework.
¹H-NMR Spectroscopy: A proton NMR spectrum provides detailed information about the chemical environment, number, and connectivity of protons. For N-(4-methoxybenzyl)-2,2-diphenylacetamide, the spectrum would be expected to show several key signals:
A sharp singlet corresponding to the three protons of the methoxy (B1213986) group (-OCH₃).
Signals in the aromatic region for the protons on the two equivalent phenyl rings and the distinct 4-methoxybenzyl ring.
A doublet for the two benzylic methylene (B1212753) protons (-CH₂-), which are coupled to the adjacent amide proton.
A singlet for the single methine proton (-CH) of the diphenylacetamide core.
A signal for the amide proton (N-H), the chemical shift of which can be concentration-dependent.
¹³C-NMR Spectroscopy: This technique identifies all unique carbon atoms in the molecule. The anticipated spectrum for the title compound would feature distinct signals for the carbonyl carbon of the amide group, the methoxy carbon, the aliphatic methine and methylene carbons, and the various non-equivalent carbons of the three aromatic rings.
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments would be used to definitively differentiate between the types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), thereby confirming the assignments from the standard ¹³C-NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): As a 2D NMR technique, HMBC is crucial for establishing the final connectivity of the molecular structure. It reveals correlations between protons and carbons that are separated by two or three bonds. For instance, it would show a correlation between the benzylic protons and carbons within the methoxy-substituted ring, confirming the link between the benzyl (B1604629) and acetamide (B32628) fragments.
A definitive data table cannot be constructed without published experimental results.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Vibrational spectroscopy is employed to identify the various functional groups within a molecule based on their characteristic vibrational frequencies.
FT-IR (Fourier-Transform Infrared) Spectroscopy: An FT-IR spectrum of this compound would be expected to display several characteristic absorption bands confirming its structure. Key expected vibrations include:
A strong absorption from the amide C=O (carbonyl) group, typically found in the region of 1630-1680 cm⁻¹.
An N-H stretching vibration, usually appearing as a sharp peak around 3300 cm⁻¹.
C-H stretching bands for both the aromatic rings (above 3000 cm⁻¹) and the aliphatic parts of the molecule (below 3000 cm⁻¹).
C=C stretching vibrations from the aromatic rings, typically in the 1450-1600 cm⁻¹ range.
A characteristic C-O stretching band for the aryl ether of the methoxy group.
FT-Raman Spectroscopy: This technique is complementary to FT-IR and is particularly effective for observing non-polar and symmetric molecular vibrations. It would provide additional confirmation of the carbon backbone and the aromatic ring structures.
As specific experimental spectra are not available, a detailed table of vibrational frequencies cannot be provided.
Mass Spectrometry (LC-MS, GC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. It also provides insight into the compound's structure through analysis of its fragmentation patterns.
LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) would be utilized to ascertain the molecular weight of this compound. The resulting spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight.
HRMS (High-Resolution Mass Spectrometry): This technique would provide a highly accurate mass measurement, enabling the unambiguous determination of the compound's elemental composition and thus confirming its molecular formula, C₂₂H₂₁NO₂. The fragmentation pattern would offer valuable structural information, likely revealing characteristic fragments such as the diphenylmethyl cation and the 4-methoxybenzyl cation.
A detailed analysis of the fragmentation pattern is not possible without access to experimental data.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality must first be grown. The analysis provides precise measurements of bond lengths, bond angles, and torsion angles, which together describe the molecule's conformation in the solid state. Furthermore, it reveals the crystal packing, illustrating how individual molecules are arranged and held together by intermolecular forces.
A search of the Cambridge Structural Database and other crystallographic resources did not yield a published crystal structure for this compound. vensel.orgnih.govresearchgate.net
Mechanistic Investigations of N 4 Methoxybenzyl 2,2 Diphenylacetamide Biological Interactions Non Clinical Focus
Ligand-Receptor Binding Studies of N-(4-methoxybenzyl)-2,2-diphenylacetamide with Neural Receptors (e.g., Dopamine (B1211576) D2/D3, Cannabinoid CB1/CB2) in Vitro
In vitro research has been conducted to determine the binding affinity of this compound and related compounds for specific neural receptors, which are crucial in various physiological and pathological processes.
Dopamine D2/D3 Receptors: The dopamine D3 receptor (D3R) is a target for neuropsychiatric disorders, but developing selective ligands is challenging due to its high homology with the D2 receptor (D2R). nih.gov Studies on compounds structurally related to this compound have explored their binding affinities for both D2 and D3 receptors. For instance, deconstruction of D3R-selective compounds into their pharmacophoric elements has helped in understanding the structural basis for selectivity. nih.gov It has been noted that extending the alkyl linking chain in certain analogue series improves binding affinities for both D3R and D2R from high to low nanomolar levels. nih.gov The binding of these ligands is thought to occur within an orthosteric binding site enclosed by transmembrane segments 3, 5, 6, and 7. nih.gov
Cannabinoid CB1/CB2 Receptors: The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are involved in a multitude of physiological processes. nih.gov Research into the binding of various ligands to these receptors has revealed that even structurally similar compounds can exhibit different affinities and functional activities. For example, Δ9-tetrahydrocannabinol (Δ9-THC) acts as an agonist at both CB1 and CB2 receptors, while other cannabinoids like Δ9-tetrahydrocannabivarin (Δ9-THCV) can act as a potent CB2 receptor partial agonist and a CB1 receptor antagonist. nih.gov The affinity of novel synthetic ligands, such as substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones, for the human CB1 receptor has been evaluated to understand the molecular parameters influencing binding. ebi.ac.uk
Enzyme Inhibition Profiling and Mechanistic Characterization of this compound (e.g., COX-2, α-glucosidase, α-amylase, hDPP III, Sirtuin 2)
Investigations into the enzyme inhibitory potential of this compound and its analogs have unveiled interactions with several key enzymes implicated in inflammation and metabolic disorders.
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that becomes activated during inflammation. youtube.com Selective inhibition of COX-2 over COX-1 is a therapeutic goal to reduce the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net The mechanism of many COX-2 inhibitors involves a time-dependent inhibition, which is linked to a side pocket in the active site of COX-2 that is absent in COX-1. youtube.comresearchgate.net This structural difference allows for the design of selective inhibitors. youtube.com The inhibition of COX-2 by certain compounds can reduce the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov
α-Glucosidase and α-Amylase: These enzymes are critical in carbohydrate digestion and are targets for managing type 2 diabetes. nih.govfrontiersin.org Inhibition of α-glucosidase and α-amylase can delay carbohydrate digestion, leading to a reduced rate of glucose absorption and a decrease in postprandial blood glucose levels. nih.gov Numerous studies have explored the inhibitory effects of various natural and synthetic compounds on these enzymes. For instance, certain plant extracts and their isolated compounds have demonstrated dose-dependent inhibition of both α-amylase and α-glucosidase. nih.govnih.gov The inhibitory potency can vary significantly, with some compounds showing stronger inhibition than the clinical drug acarbose. frontiersin.orgmdpi.commdpi.com The mechanism of inhibition often involves interaction with key active site residues of the enzymes. frontiersin.org
Sirtuin 2 (SIRT2): SIRT2 is a protein deacylase that plays a role in various cellular processes, including cell cycle regulation and inflammation. researchgate.netnih.gov It is a potential drug target for conditions like cancer and neurodegenerative diseases. nih.gov Research has led to the development of selective SIRT2 inhibitors. researchgate.net For example, 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives have been identified as potent and selective SIRT2 inhibitors, with some showing IC50 values in the nanomolar range. researchgate.net These inhibitors can induce an allosteric hydrophobic binding pocket, providing a basis for further inhibitor design. researchgate.net
The inhibitory activities of various compounds against these enzymes are summarized in the interactive table below.
| Compound/Extract | Target Enzyme | IC50 Value | Reference |
| 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(3-(phenoxymethyl)phenyl)acetamide | SIRT2 | 42 nM | researchgate.net |
| Marsectohexol (P1) | α-Amylase | 10.01 µM | frontiersin.org |
| 3-O-[6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→14)-β-D-oleandropyranosyl]-11,12-di-O-tigloyl-17β-marsdenin (P2) | α-Amylase | 12.10 µM | frontiersin.org |
| Acarbose (Reference for α-Amylase) | α-Amylase | 13.47 µM | frontiersin.org |
| 2-(3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-(4-chlorophenyl)acetamide (11c) | α-Glucosidase | 30.65 µM | mdpi.com |
| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-phenylacetamide (12a) | α-Glucosidase | 18.25 µM | mdpi.com |
| Acarbose (Reference for α-Glucosidase) | α-Glucosidase | 58.8 µM | mdpi.com |
| Tamarix nilotica (TNW30M fraction) | α-Glucosidase | 5.2 µg/mL | nih.gov |
| Tamarix dioica (Ethyl acetate (B1210297) fraction) | α-Glucosidase | 122.81 ± 2.05 µg/mL | mdpi.com |
Biochemical Pathway Modulation by this compound in Cellular Models
The interaction of this compound and related compounds with cellular machinery can lead to the modulation of various biochemical pathways.
Inhibition of enzymes like SIRT2 can have downstream effects on cellular processes. SIRT2 is known to deacetylate α-tubulin, and its inhibition leads to an increase in the acetylation of α-tubulin in a dose-dependent manner, as observed in human breast cancer cell lines. researchgate.net This modulation of tubulin acetylation can impact microtubule dynamics and cellular functions such as cell migration. nih.gov Furthermore, SIRT2 modulation can influence innate defenses, transcription, and metabolism, thereby affecting the cellular environment. mdpi.com
The inhibition of α-glucosidase by various compounds directly impacts carbohydrate metabolism by preventing the breakdown of polysaccharides into monosaccharides, which in turn lowers the glucose level in the intestine. mdpi.com This is a key strategy in managing hyperglycemia. researchgate.net
Investigation of Molecular Targets and Binding Modes of this compound
Understanding the specific molecular targets and how this compound binds to them is crucial for explaining its biological effects.
Enzyme Binding Pockets: For enzyme inhibitors, the binding mode within the active site or an allosteric site determines the inhibitory mechanism and potency. For instance, in the case of SIRT2 inhibitors, structure-activity relationship (SAR) analyses have shown that moieties like a (phenoxymethyl)phenyl group can lead to tight interactions with key residues such as Arg97, His187, Val233, and Phe235, thereby enhancing inhibitory activity. researchgate.net Molecular docking studies of α-amylase inhibitors have revealed interactions with active site residues, and molecular dynamics simulations have confirmed the stability of these protein-ligand complexes. nih.gov Similarly, for α-glucosidase inhibitors, docking studies have identified key interactions with residues like Asp203, Asp542, and His600. mdpi.com
Receptor Binding Sites: The binding of ligands to G protein-coupled receptors like the dopamine and cannabinoid receptors occurs in specific pockets formed by the transmembrane helices. nih.gov For D3R-selective ligands, a predicted binding pose suggests that one part of the molecule binds in the orthosteric binding site, while a linking chain extends to a second binding pocket. nih.gov
Cellular Uptake and Subcellular Localization Studies of this compound in Research Models
The efficacy of a compound is not only determined by its intrinsic activity but also by its ability to reach its target within the cell.
Studies on related compounds, such as zinc porphyrins, have shown that cellular uptake and subcellular localization are significantly influenced by molecular properties like lipophilicity and three-dimensional shape. nih.gov More lipophilic (amphiphilic) compounds tend to be taken up by cells more rapidly and to a greater extent than their more hydrophilic counterparts. nih.gov This efficient cellular uptake is a critical factor contributing to their biological activity. nih.gov
The subcellular distribution is also dependent on these molecular characteristics. While hydrophilic molecules may primarily localize in lysosomes, more amphiphilic compounds can associate with mitochondria, the endoplasmic reticulum, and the plasma membrane. nih.gov The specific localization can influence which cellular structures are targeted and thus the ultimate biological effect. nih.gov For instance, the localization of SIRT2 predominantly in the cytoplasm makes it accessible to inhibitors that can cross the plasma membrane. mdpi.com
Structure Activity Relationship Sar Studies of N 4 Methoxybenzyl 2,2 Diphenylacetamide Derivatives
Impact of N-Substituent Modifications on Molecular Activity
Modifications to the N-substituent of acetamide (B32628) derivatives have been a key area of investigation in the development of new anticonvulsant agents. In related series of N-benzyl acetamides, the benzyl (B1604629) group itself is a crucial element for activity. Studies on functionalized amino acids have shown that the N-benzyl moiety is important for potent anticonvulsant effects. nih.gov
In the context of N-(4-methoxybenzyl)-2,2-diphenylacetamide, the 4-methoxybenzyl group is a significant determinant of the molecule's interaction with its biological target. Research on related N-benzyl acetamide anticonvulsants, such as lacosamide, has explored the impact of substituents on the benzyl ring. These studies have indicated that there is considerable structural latitude at the 4'-position of the N-benzyl ring. nih.gov Non-bulky and hydrophobic groups at this position tend to maintain or enhance anticonvulsant activity. nih.gov This suggests that the 4-methoxy group in this compound likely contributes favorably to its activity profile, potentially through specific electronic and steric interactions within the binding site.
Furthermore, studies on other classes of bioactive molecules, such as macamides, have suggested that an N-(3-methoxybenzyl) group can confer neuroprotective activity. mdpi.com While the position of the methoxy (B1213986) group differs, this finding lends support to the idea that a methoxy-substituted benzyl moiety can be advantageous for neurological activity. The introduction of various substituents on the N-benzyl ring of related acetamide derivatives has produced a range of anticonvulsant potencies, as illustrated in the table below, which is based on data from analogous anticonvulsant compounds.
Table 1: Impact of N-Benzyl Substituent Modification on Anticonvulsant Activity in a Related Series of Acetamides
| Compound ID | N-Substituent | Anticonvulsant Activity (MES, ED₅₀ mg/kg, i.p. in mice) |
|---|---|---|
| 1 | N-benzyl | 8.3 nih.gov |
| 2 | N-(4-fluorobenzyl) | Data not available for direct comparison |
| 3 | N-(4-chlorobenzyl) | Data not available for direct comparison |
| 4 | N-(4-methylbenzyl) | Data not available for direct comparison |
| 5 | N-(4-methoxybenzyl) | Data not available for direct comparison |
Note: The data in this table is derived from studies on N-benzyl-2-acetamidopropionamide derivatives and is intended to illustrate the general principles of N-substituent modification. Direct quantitative data for N-substituted 2,2-diphenylacetamides is limited in the available literature.
Influence of Diphenyl Moiety Substitutions on Interactions
The 2,2-diphenylacetamide (B1584570) core is a well-established pharmacophore in anticonvulsant drug discovery, with phenytoin (B1677684) being a notable example. The two phenyl rings are crucial for binding to voltage-gated sodium channels, a common target for anticonvulsant drugs. Conformational analyses of various anticonvulsants have highlighted the importance of a specific spatial orientation of two hydrophobic aromatic rings for potent activity. mdpi.com
In derivatives of this compound, substitutions on these phenyl rings are expected to significantly modulate biological activity. The introduction of substituents can alter the electronic properties (e.g., through electron-donating or electron-withdrawing groups) and steric profile of the molecule, thereby affecting its binding affinity and selectivity.
While specific SAR studies on substituted diphenyl moieties within this exact scaffold are not extensively documented, general principles from related anticonvulsant series can be inferred. For instance, in many classes of anticonvulsants containing a diphenylmethyl moiety, the nature and position of substituents on the phenyl rings can fine-tune the activity. It is generally understood that maintaining the hydrophobic character of this region is important. The table below conceptualizes the potential impact of such substitutions based on general knowledge of anticonvulsant SAR.
Table 2: Conceptual Influence of Diphenyl Moiety Substitutions
| Compound ID | Diphenyl Moiety Substitution | Predicted Impact on Activity |
|---|---|---|
| Base | Unsubstituted | Reference activity |
| 2.1 | 4-Fluoro (mono-substituted) | May enhance binding through specific interactions |
| 2.2 | 4,4'-Dichloro (di-substituted) | Could increase lipophilicity and alter electronic distribution |
| 2.3 | 4-Methyl (mono-substituted) | May provide favorable steric interactions |
| 2.4 | 4-Methoxy (mono-substituted) | Could introduce hydrogen bond accepting capability |
Role of the Methoxy Group in Modulating Ligand-Target Interactions
The methoxy group on the N-benzyl substituent of this compound plays a multifaceted role in modulating the molecule's interaction with its biological target. This role can be dissected into electronic, steric, and pharmacokinetic contributions.
From a steric perspective, the methoxy group adds bulk to the 4-position of the benzyl ring. SAR studies on related N-benzyl acetamide anticonvulsants have shown that this position can accommodate non-bulky, hydrophobic groups while retaining significant anticonvulsant activity. nih.gov The methoxy group is relatively small and can participate in favorable van der Waals interactions.
Furthermore, the methoxy group can act as a hydrogen bond acceptor, potentially forming a hydrogen bond with a donor group in the binding site, which could enhance binding affinity. The presence of the methoxy group also influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile. Studies on N-benzyl 3-methoxypropionamides have highlighted the potent activity of oxygen-substituted derivatives. nih.gov
Steric and Electronic Effects on Biological Activities
The biological activity of this compound derivatives is governed by a delicate balance of steric and electronic effects across the entire molecular structure.
Electronic Effects: The distribution of electrons within the molecule influences its ability to engage in various non-covalent interactions, such as hydrogen bonds, dipole-dipole interactions, and cation-π interactions. The electron-donating nature of the methoxy group and the aromatic character of the three phenyl rings are key electronic features. Substituents on the diphenyl moiety can significantly alter the electronic landscape. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) can modulate the affinity of the molecule for its target. The interplay of these effects is complex; for example, a substituent might have a favorable electronic effect but an unfavorable steric effect, or vice versa. nih.govmdpi.com
The following table summarizes the general influence of steric and electronic properties of substituents on the activity of related anticonvulsant compounds.
Table 3: General Steric and Electronic Effects on Anticonvulsant Activity
| Feature | Effect | Impact on Activity |
|---|---|---|
| Bulky N-substituent | Steric hindrance | Generally decreases activity nih.gov |
| Electron-donating group on N-benzyl | Increased electron density | Can be favorable for specific interactions mdpi.com |
| Electron-withdrawing group on diphenyl rings | Altered charge distribution | Can either increase or decrease activity depending on the target |
| Small alkoxy group at α-position | Favorable steric and electronic properties | Often leads to potent activity nih.govnih.gov |
Conformational Flexibility and its Implications for SAR
The conformational flexibility of this compound is a critical factor in its structure-activity relationship. The molecule possesses several rotatable bonds, allowing it to adopt a multitude of conformations in solution. However, it is likely that only a specific, low-energy conformation, often referred to as the "bioactive conformation," is responsible for its interaction with the biological target.
The key conformational features include the relative orientation of the two phenyl rings of the diphenylmethyl group and the spatial disposition of the N-(4-methoxybenzyl) substituent relative to the acetamide backbone. Conformational analyses of diphenyl-containing anticonvulsants have consistently pointed to the importance of a specific arrangement of the two phenyl rings for optimal activity. mdpi.com This preferred orientation allows for maximal hydrophobic interaction with the receptor.
The flexibility around the amide bond and the benzyl C-N bond also allows the 4-methoxyphenyl (B3050149) group to explore different regions of the binding site. The molecule's ability to adopt the correct conformation to fit snugly into the binding pocket is paramount for its biological effect. Computational modeling and spectroscopic techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, are often employed to study the preferred conformations of such molecules and to understand how structural modifications influence conformational preferences and, consequently, biological activity. mdpi.com The inherent flexibility, while necessary for adopting the bioactive conformation, can also be a liability if the energy penalty to achieve that conformation is too high. Therefore, medicinal chemistry efforts often aim to pre-organize a molecule into its bioactive conformation to enhance potency and reduce entropic loss upon binding.
Advanced Research Applications of N 4 Methoxybenzyl 2,2 Diphenylacetamide
N-(4-methoxybenzyl)-2,2-diphenylacetamide as a Synthetic Intermediate for Complex Molecules
The utility of a chemical compound as a synthetic intermediate is determined by its reactivity and the strategic positions of its functional groups, which allow for the construction of more complex molecular architectures. The this compound scaffold possesses several features that could theoretically be exploited in multi-step syntheses. The amide linkage provides a stable core, while the 4-methoxybenzyl group can act as a protecting group for the amide nitrogen, which can be cleaved under specific conditions to allow for further functionalization. The diphenylacetyl moiety offers steric bulk and potential sites for aromatic substitution reactions.
However, a comprehensive search of the scientific literature did not yield any specific examples of this compound being used as a direct intermediate in the synthesis of complex molecules, such as natural products or pharmaceuticals. Research on analogous but simpler N-phenylacetamide derivatives has demonstrated their utility in synthesizing biologically active compounds, including antimicrobial and analgesic agents. For instance, derivatives of N-(4-methoxyphenyl)acetamide have been used to create dithiocarbamates and thioanhydrides with potential antimicrobial properties. These studies, while not directly involving the target compound, suggest that the acetamide (B32628) core is a viable starting point for the synthesis of diverse and complex structures.
Table 1: Potential Reactive Sites of this compound for Synthetic Transformations
| Functional Group | Potential Reactions | Possible Applications in Synthesis |
| Amide Nitrogen | Deprotection (cleavage of the 4-methoxybenzyl group), Alkylation, Acylation | Introduction of new substituents for structure-activity relationship studies. |
| Phenyl Rings | Electrophilic Aromatic Substitution (e.g., nitration, halogenation), Cross-coupling reactions | Modification of electronic and steric properties of the molecule. |
| Methoxy (B1213986) Group | Ether cleavage | Unmasking a phenol for further functionalization. |
| Carbonyl Group | Reduction to an amine | Conversion to a different functional group for alternative synthetic pathways. |
Development of Fluorescent or Radioligand Probes based on this compound Structure for Research
Fluorescent and radioligand probes are essential tools in biomedical research for visualizing and quantifying biological targets. The development of such probes typically involves incorporating a fluorophore or a radionuclide into a molecular scaffold that has affinity and selectivity for a specific biological target.
There is currently no published research describing the development of fluorescent or radioligand probes based on the this compound structure. The design of a successful probe requires a deep understanding of the structure-activity relationships of a class of compounds with a particular biological target. Since the biological activity profile of this compound is not well-characterized, its potential as a scaffold for probe development remains hypothetical.
In principle, the diphenylacetyl portion of the molecule could be modified to include a fluorescent moiety, or one of the phenyl rings could be substituted with a radioisotope such as fluorine-18 for use in Positron Emission Tomography (PET). However, without a known biological target, the rationale for such synthetic efforts is absent from the current scientific literature.
Materials Science Applications of this compound Derivatives (Non-Industrial)
The application of organic molecules in materials science often relies on their ability to self-assemble into ordered structures, exhibit specific electronic or optical properties, or form stable polymers. The rigid diphenylacetyl group and the potential for intermolecular interactions via the amide bond in this compound could theoretically lead to interesting material properties.
Despite these theoretical possibilities, a thorough literature search found no studies on the materials science applications of this compound or its derivatives. Areas of materials science where related amide-containing molecules have found application include the formation of liquid crystals, organic light-emitting diodes (OLEDs), and functional polymers. The specific combination of the bulky diphenyl groups and the flexible methoxybenzyl group in the target compound does not correspond to any well-established class of materials, indicating that its potential in this field is yet to be explored.
Role in Understanding Reaction Mechanisms in Organic Chemistry
Specific chemical compounds can serve as model substrates to elucidate the mechanisms of organic reactions. The stability of the amide bond and the presence of various functional groups in this compound could make it a candidate for studying reaction kinetics or the influence of steric and electronic effects on reaction pathways.
However, there is no evidence in the scientific literature of this compound being used for such mechanistic studies. Research in this area typically employs simpler, more well-understood molecules to isolate the variables under investigation. The complexity of the target compound, with its multiple aromatic rings and functional groups, might introduce confounding factors that would complicate the interpretation of mechanistic data.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways for N-(4-methoxybenzyl)-2,2-diphenylacetamide
The classical synthesis of this compound would likely involve the acylation of 4-methoxybenzylamine (B45378) with diphenylacetyl chloride or the activation of diphenylacetic acid followed by coupling with 4-methoxybenzylamine. While effective, these methods may present limitations in terms of yield, scalability, and environmental impact. Future research should therefore be directed towards the development of more innovative and efficient synthetic strategies.
One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions . For instance, a palladium- or copper-catalyzed carbonylation reaction involving a suitable aryl halide, carbon monoxide, and 4-methoxybenzylamine could offer a more direct and convergent route to the target molecule. Recent advances in nickel-catalyzed N-arylation through the decarbonylative amidation of carboxylic acids could also be adapted for the synthesis of this compound, potentially offering a novel and efficient pathway. chemrxiv.org
Furthermore, the development of one-pot, multi-component reactions represents another exciting frontier. A strategy could be envisioned where diphenylacetic acid, 4-methoxybenzylamine, and a suitable coupling agent are combined in a single reaction vessel, streamlining the synthetic process and minimizing waste. The investigation of greener reaction conditions, such as the use of microwave irradiation or ultrasound-assisted synthesis, could also lead to more sustainable and efficient production methods. A comparative analysis of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Classical Acylation | Well-established methodology, readily available starting materials. | May require harsh reaction conditions, potential for side products. |
| Transition-Metal Catalysis | High efficiency, potential for high yields, milder reaction conditions. | Catalyst cost and sensitivity, optimization of reaction parameters. |
| One-Pot Reactions | Reduced reaction time and waste, increased operational simplicity. | Complex reaction optimization, potential for competing side reactions. |
Comprehensive Mechanistic Studies of Uncharacterized Biological Interactions
While the biological activities of diphenylacetamide and N-benzylacetamide derivatives have been explored to some extent, the specific interactions of this compound with biological targets remain largely uncharacterized. The structural similarity to known bioactive molecules suggests several potential areas of investigation. For instance, diphenylacetamide derivatives have been identified as inhibitors of the chemokine receptor CXCR7, exhibiting novel β-arrestin antagonist activity. nih.govnih.gov It would be of significant interest to investigate whether this compound shares this activity or modulates other G-protein coupled receptors.
Future research should employ a battery of in vitro and in vivo assays to elucidate the compound's mechanism of action. Initial screening could involve a broad panel of receptor binding assays, followed by more focused studies on promising targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) could provide quantitative data on binding affinity and thermodynamics. Furthermore, cell-based assays are crucial to understand the downstream functional consequences of target engagement. For example, if the compound is found to interact with an enzyme, detailed kinetic studies would be necessary to determine the mode of inhibition. The aryl hydrocarbon receptor (Ahr) pathway, which is known to be modulated by various aromatic compounds, represents another potential area for mechanistic investigation. nih.gov
Advanced Computational Modeling for Precise Activity Prediction
In silico methods are indispensable tools in modern drug discovery, enabling the prediction of a compound's properties and its interactions with biological targets. For this compound, molecular docking and molecular dynamics (MD) simulations could provide invaluable insights into its potential binding modes with various proteins. Docking studies could be performed against a library of known drug targets, including those for which related acetamide (B32628) derivatives have shown activity, such as various receptors and enzymes. nih.govrsc.org
Beyond simple docking, more advanced computational techniques could be employed. Quantitative Structure-Activity Relationship (QSAR) studies , for example, could be used to build predictive models based on a series of synthesized analogs of this compound. This would allow for the rational design of new derivatives with improved potency and selectivity. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions would be crucial for the early-stage evaluation of the compound's drug-like properties. A summary of potential computational approaches is provided in Table 2.
Table 2: Proposed Computational Studies for this compound
| Computational Method | Research Objective | Expected Outcome |
|---|---|---|
| Molecular Docking | Identification of potential biological targets and binding modes. | A ranked list of potential protein targets and predicted binding affinities. |
| Molecular Dynamics | Assessment of the stability of the ligand-protein complex over time. | Information on the dynamic behavior and stability of the binding interaction. |
| QSAR Modeling | To establish a relationship between chemical structure and biological activity. | A predictive model to guide the synthesis of more potent analogs. |
Design and Synthesis of Highly Selective this compound-Based Probes
To further investigate the biological roles of any identified targets of this compound, the development of selective chemical probes is essential. mskcc.org These probes are typically derivatives of the parent compound that have been modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) moiety, or a photoreactive group.
The design and synthesis of such probes would involve identifying a position on the this compound scaffold that can be chemically modified without significantly disrupting its binding to the target. This often requires an iterative process of synthesis and biological evaluation. Once a suitable attachment point is identified, a linker can be introduced, followed by the conjugation of the desired reporter tag. These probes would be invaluable tools for a variety of applications, including:
Fluorescent probes for visualizing the subcellular localization of the target protein through microscopy.
Biotinylated probes for affinity purification of the target protein from cell lysates, enabling its identification and characterization by mass spectrometry.
Photo-affinity probes for covalently labeling the target protein upon photo-irradiation, providing definitive evidence of a direct binding interaction.
Investigations into Non-Canonical Reactivity of the this compound Scaffold
The amide bond is generally considered to be highly stable. However, recent research has highlighted the potential for non-canonical reactivity of amides , particularly through transition metal-mediated C-N bond activation. rsc.org Investigating the potential for such reactivity in the this compound scaffold could open up new avenues for its application in chemical synthesis and materials science.
Future studies could explore the reaction of this compound with various late transition metal complexes to probe for C-N bond cleavage or other unexpected transformations. The diphenylmethyl group also presents interesting possibilities for radical-mediated reactions. Understanding the fundamental reactivity of this scaffold could lead to its use as a building block in the synthesis of more complex molecules or as a component in novel polymeric materials.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for N-(4-methoxybenzyl)-2,2-diphenylacetamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reacting 4-methoxybenzylamine with 2,2-diphenylacetyl chloride in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions. A base like triethylamine is used to neutralize HCl byproducts. Reaction optimization includes temperature control (0–25°C) and stoichiometric ratios (1:1.2 amine:acyl chloride) to achieve yields >75% .
- Validation : Thin-layer chromatography (TLC) monitors progress, while purity is confirmed via HPLC (>95%) and structural characterization via -NMR and IR spectroscopy .
Q. How is N-(4-methoxybenzyl)-2,2-diphenylacetamide characterized structurally and analytically?
- Techniques :
- NMR Spectroscopy : -NMR identifies methoxy (-OCH) protons at δ 3.8 ppm and amide NH at δ 8.2 ppm. -NMR confirms carbonyl (C=O) at ~168 ppm .
- Mass Spectrometry : ESI-MS shows [M+H] peaks matching the molecular formula (CHNO) .
- X-ray Crystallography : Resolves molecular conformation (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What preliminary biological activities have been reported for N-(4-methoxybenzyl)-2,2-diphenylacetamide?
- Anticancer Potential : In vitro assays (e.g., MTT) show antiproliferative effects against cancer cell lines (IC values: 10–50 μM). Mechanisms may involve inhibition of kinase pathways or apoptosis induction, though target validation requires further study .
- Enzyme Modulation : Structural analogs (e.g., diphenylacetamides) inhibit cyclooxygenase-2 (COX-2) or acetylcholinesterase, suggesting possible anti-inflammatory or neuroprotective applications .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while minimizing side products?
- Challenges : Competing acylation of the methoxy group or dimerization.
- Solutions :
- Use low temperatures (0–5°C) and slow acyl chloride addition to reduce exothermic side reactions .
- Solvent screening (e.g., DMF improves solubility but may require post-reaction purification via column chromatography) .
- Catalytic additives (e.g., DMAP) enhance regioselectivity and yield in multi-step syntheses .
Q. What strategies resolve contradictions in reported biological activities of N-(4-methoxybenzyl)-2,2-diphenylacetamide derivatives?
- Case Study : Discrepancies in COX-2 inhibition potency (IC ranging from 1–50 μM across studies) may arise from assay conditions (e.g., enzyme source, substrate concentration).
- Approach :
Standardize assays using recombinant human enzymes and validated inhibitors as controls.
Perform molecular docking (e.g., AutoDock Vina) to compare binding modes with structural analogs .
Validate findings with knockout cell lines or siRNA silencing .
Q. What crystallographic insights inform the design of N-(4-methoxybenzyl)-2,2-diphenylacetamide derivatives?
- Structural Features :
- The 4-methoxybenzyl group introduces steric hindrance, affecting molecular packing and solubility.
- Hydrogen-bonding between amide NH and carbonyl groups stabilizes crystal lattices, influencing melting points and bioavailability .
- Design Implications : Substituents at the para-position of the benzyl group (e.g., halides, hydroxy) alter electronic properties and intermolecular interactions, guiding SAR studies .
Q. How do solvent and pH conditions affect the stability of N-(4-methoxybenzyl)-2,2-diphenylacetamide in biological assays?
- Degradation Pathways : Hydrolysis of the amide bond in acidic/basic conditions (e.g., pH < 3 or > 10).
- Stabilization Methods :
- Use buffered solutions (PBS, pH 7.4) for in vitro studies.
- Encapsulation in liposomes or cyclodextrins enhances aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
